Lipophilicity Difference by Chain Length and Position
The introduction of a methyl group on the acid chain creates a measurable difference in computed lipophilicity (XLogP). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid has an XLogP3-AA of 1, differing from the acetic acid analog 2-(4-chloro-1H-pyrazol-1-yl)acetic acid, which has an XLogP3-AA of 0.6 [1]. This is a Class-level inference from the impact of an added methylene group on pyrazole-acid scaffolds. The positional isomer 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid demonstrates a higher XLogP3-AA of 0.9, reflecting the structural impact of moving the acid group further from the ring [1]. The target compound's specific XLogP value can be crucial for optimizing logD and CNS permeability profiles in lead optimization campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid: 0.6; 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: 0.9 |
| Quantified Difference | Target is 0.4 logP units higher than the acetic acid analog, and 0.1 logP units higher than the 3-propanoic isomer. |
| Conditions | Computed property derived using PubChem's XLogP3-AA algorithm, which models lipophilicity based on topological descriptors. |
Why This Matters
Specific lipophilicity is a key driver of compound distribution, clearance, and off-target binding; a 0.4 logP difference can significantly shift a compound's position within the Lead-like chemical space and affect its ADMET profile.
- [1] PubChem. Computed Properties (XLogP3-AA) for CID 6485374 (2-(4-chloro-1H-pyrazol-1-yl)propanoic acid), CID 3456060 (2-(4-chloro-1H-pyrazol-1-yl)acetic acid), and CID 6485375 (3-(4-chloro-1H-pyrazol-1-yl)propanoic acid). Data retrieved 2026-04-25. View Source
